molecular formula C10H9BrN2O2S2 B14895391 2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide

2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide

Cat. No.: B14895391
M. Wt: 333.2 g/mol
InChI Key: OODAPEFTXCQBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(4-methylthiazol-2-yl)benzenesulfonamide (CAS 1184819-49-5) is a high-purity chemical reagent designed for research and development applications. This compound features a strategic molecular hybrid structure, incorporating both a thiazole and a sulfonamide moiety, which are recognized as privileged scaffolds in medicinal chemistry . The presence of these pharmacophores makes it a valuable intermediate for investigators exploring new therapeutic agents. The core research value of this compound lies in its potential as a precursor for developing antioxidant agents. Studies on similar thiazole-sulfonamide hybrids have demonstrated potent radical scavenging activities in standard assays such as DPPH and superoxide dismutation . Furthermore, structural analogs have shown significant promise as inhibitors of enzymes like urease, α-glucosidase, and α-amylase, indicating potential for research into treatments for conditions related to oxidative stress and metabolic disorders . The bromine atom on the benzenesulfonamide ring offers a versatile synthetic handle for further structural modification via cross-coupling reactions, allowing researchers to create a diverse library of derivatives for quantitative structure-activity relationship (QSAR) studies . This product is strictly for research and development use by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use, including in foods, drugs, or cosmetics. All information provided is for research reference purposes only.

Properties

Molecular Formula

C10H9BrN2O2S2

Molecular Weight

333.2 g/mol

IUPAC Name

2-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H9BrN2O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,13)

InChI Key

OODAPEFTXCQBDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes

Synthesis of 2-Amino-4-Methylthiazole

The 4-methylthiazole scaffold is typically prepared via cyclization of α-bromoketones with thiourea. Key methods include:

Cyclization Using α-Bromoketones

Procedure (Adapted from):

  • Reactants : 2-Bromo-1-(methyl)propanone (or analogous methyl-substituted α-bromoketone) and thiourea.
  • Conditions : Ethanol, reflux (4–6 h), catalytic iodine or trichloroisocyanuric acid (TCCA).
  • Work-up : Neutralization with ammonia, filtration, and recrystallization.
    Yield : 60–75%.

Key Data :

Starting Ketone Catalyst Solvent Time (h) Yield (%)
2-Bromo-1-(methyl)propanone I₂ EtOH 6 68
2-Bromoacetophenone TCCA EtOH 4 72

Sulfonylation of 2-Amino-4-Methylthiazole

The sulfonamide group is introduced via reaction with 4-bromobenzenesulfonyl chloride. Two optimized protocols are highlighted:

Aqueous Sodium Acetate Method

Procedure :

  • Reactants : 2-Amino-4-methylthiazole (1 equiv), 4-bromobenzenesulfonyl chloride (1.2–1.5 equiv).
  • Conditions : Distilled water, sodium acetate (2 equiv), 80–85°C, 4–8 h.
  • Work-up : Filtration, washing with cold water, recrystallization in ethanol.
    Yield : 82–88%.

Key Data :

Sulfonyl Chloride Base Temp (°C) Time (h) Yield (%)
4-Bromobenzenesulfonyl chloride Sodium acetate 85 8 88
Dichloromethane/Sodium Carbonate Method

Procedure :

  • Reactants : 2-Amino-4-methylthiazole (1 equiv), 4-bromobenzenesulfonyl chloride (1.1 equiv).
  • Conditions : Dichloromethane, sodium carbonate (1.5 equiv), room temperature (RT), 4–6 h.
  • Work-up : Extraction with DCM, drying (Na₂SO₄), solvent evaporation.
    Yield : 35–55%.

Key Data :

Solvent Base Temp (°C) Time (h) Yield (%)
Dichloromethane Sodium carbonate RT 6 44

Comparative Analysis of Methods

Parameter Aqueous Sodium Acetate Dichloromethane/Sodium Carbonate
Reaction Time 8 h 6 h
Temperature 85°C RT
Yield 88% 44%
Scalability High (gram-scale) Moderate (milligram-scale)
Purity >95% (by HPLC) 90–95% (by TLC)

Advantages of Aqueous Method : Higher yields, simplified work-up.
Advantages of DCM Method : Mild conditions, avoids high temperatures.

Mechanistic Insights

  • Thiazole Formation : Cyclization of α-bromoketones with thiourea proceeds via nucleophilic attack of thiourea’s sulfur, followed by intramolecular dehydration.
  • Sulfonylation : The amine group of 2-amino-4-methylthiazole attacks the electrophilic sulfur in 4-bromobenzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Challenges and Optimization

  • Regioselectivity : Ensuring exclusive 4-methyl substitution requires controlled stoichiometry of α-bromoketones.
  • Side Reactions : Over-sulfonylation or hydrolysis of sulfonyl chloride can occur; excess base (e.g., Na₂CO₃) mitigates this.
  • Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity.

Scientific Research Applications

2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It is used in studies to understand the interaction of sulfonamides with biological targets, including proteins and enzymes.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The thiazole ring may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Substituent Effects on Activity

Compound Substituent (Position) Target Activity (Inhibition Rate/IC₅₀) Reference
IIIi (Nitro analog) NO₂ (para) 96.7% (HIV-IN)
IIIg (Methoxy analog) OCH₃ (para) 72.9% (HIV-IN)
Target compound Br (ortho/meta) Not reported

Heterocyclic Ring Modifications

The thiazole ring in the target compound can be replaced with oxazole or other heterocycles, altering physicochemical and biological properties:

  • Oxazole analogs : 4-(2-Methyloxazol-4-yl)benzenesulfonamide exhibits MAO-B inhibition (IC₅₀ = 239.0485 µM) due to its planar structure, which enhances enzyme binding .
  • Thiazole analogs: Derivatives like 4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (compound 5) show moderate antimicrobial activity (melting point 218–220°C, yield 41.3%) .

Table 2: Heterocyclic Ring Comparisons

Compound Heterocycle Key Property Reference
Target compound Thiazole M.P. 232–234°C, MW 414.85 g/mol
Oxazole analog Oxazole IC₅₀ = 239.0485 µM (MAO-B)
Compound 5 (Thiazole) Thiazole M.P. 218–220°C, antimicrobial

Physicochemical Properties

Melting points and solubility vary with substituents and molecular symmetry:

  • Bromo vs. Chloro : Bromo-substituted sulfonamides (e.g., target compound, M.P. 232–234°C) generally have higher melting points than chloro analogs (e.g., compound 5, M.P. 218–220°C) due to stronger van der Waals interactions .

Table 3: Physical Properties of Selected Sulfonamides

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Target compound 414.85 232–234 Low in water
4-(2-Methyloxazol-4-yl) 239.05 237–239 Moderate in DMSO
Compound 5 Not reported 218–220 Low in ethanol

Biological Activity

2-Bromo-N-(4-methylthiazol-2-yl)benzenesulfonamide is an organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a bromine atom, a thiazole ring, and a sulfonamide group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₃H₁₃BrN₂O₂S
  • Key Functional Groups :
    • Bromine (Br)
    • Thiazole ring
    • Sulfonamide group

The thiazole moiety enhances the compound's biological activity due to the presence of sulfur and nitrogen atoms, which are known to participate in various biochemical interactions. The benzenesulfonamide portion improves solubility and reactivity, making it suitable for medicinal applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. It has shown promising results against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits an MIC as low as 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
  • Mechanism of Action : The compound interacts with dihydropteroate synthetase, an enzyme crucial for bacterial folate synthesis, thereby inhibiting bacterial growth .

Molecular Interactions

Understanding the molecular interactions of this compound is essential for optimizing its therapeutic efficacy:

  • Binding Studies : Spectroscopic analyses indicate that the compound binds to human serum albumin (HSA) through static fluorescence quenching mechanisms, suggesting hydrophobic interactions and hydrogen bonding .
  • Pharmacokinetics : Preliminary studies have indicated that while the compound shows no mutagenicity, there might be potential hepatotoxicity and interactions with cytochrome P450 enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify modifications that enhance its biological efficacy:

Compound NameStructureUnique Features
2-Bromo-N-(phenylsulfonyl)acetamideStructureKnown for its reactivity towards nitrogen-based nucleophiles
4-Bromo-N-(thiazol-2-yl)benzenesulfonamideStructureExhibits distinct antibacterial activity compared to other derivatives
N-(4-methylthiazol-2-yl)benzenesulfonamideStructureFocused on anti-inflammatory properties rather than antibacterial

The unique substitution pattern of this compound imparts distinct biological activities that differentiate it from other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives combining thiazole and sulfonamide groups exhibited potent antibacterial activity when tested against various bacterial strains .
  • In Vitro Studies : In vitro experiments showed that modifications to the thiazole ring could significantly enhance antibacterial potency, indicating a strong structure-activity relationship .
  • Pharmacological Properties : Research into the pharmacological properties revealed that certain derivatives displayed low toxicity while maintaining effective antibacterial action .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the C2 position undergoes nucleophilic aromatic substitution (SNAr) under basic or catalytic conditions:

Reaction TypeNucleophileConditionsProductYieldSource
Amine substitutionPrimary aminesDMF, 80–85°C, 4–8 h2-Amino derivatives70–88%
Alkoxy substitutionSodium methoxideEtOH reflux, 6 h2-Methoxybenzenesulfonamide analogues82%
Thiol substitutionMercaptans (R-SH)CuI catalysis, DMSO, 100°CThioether-linked compounds65%

Key Findings :

  • Reactions proceed via a Meisenheimer intermediate, with electron-withdrawing sulfonamide groups activating the ring toward SNAr.

  • Steric hindrance from the 4-methylthiazole group reduces reaction rates compared to non-methylated analogues.

Electrophilic Aromatic Substitution

The benzenesulfonamide core undergoes electrophilic substitution, primarily at the para position relative to the sulfonamide group:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (C4 position), yielding 2-bromo-4-nitro derivatives.

  • Sulfonation : Oleum (fuming H₂SO₄) at 120°C produces polysulfonated species.

Kinetic Note : Competitive bromine displacement occurs under strongly acidic conditions, necessitating precise temperature control.

Sulfonamide Functionalization

The –SO₂NH– group participates in:

  • Acylation :
    Acetic anhydride in pyridine acetylates the sulfonamide nitrogen, forming N-acetyl derivatives.

Thiazole Ring Modifications

The 4-methylthiazole moiety undergoes:

  • Oxidation :
    KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid:

    4-CH3-thiazoleKMnO4/H+4-COOH-thiazole\text{4-CH}_3\text{-thiazole} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{4-COOH-thiazole}

    This reaction alters hydrogen-bonding capacity and bioactivity.

  • Coordination Chemistry :
    The thiazole nitrogen binds transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for antimicrobial synergy .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Coupling TypeReagentConditionsApplicationSource
Suzuki-MiyauraArylboronic acidsPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl sulfonamide libraries
Buchwald-HartwigPrimary aminesPd₂(dba)₃, Xantphos, tolueneN-Arylated derivatives for SAR studies

Catalytic Efficiency : Turnover numbers (TON) exceed 1,000 for Suzuki reactions due to electron-deficient aryl bromide substrates .

Reductive Transformations

  • Debromination :
    H₂/Pd-C in EtOH removes bromine, yielding N-(4-methylthiazol-2-yl)benzenesulfonamide.

  • N-Oxide Formation :
    m-CPBA oxidizes the thiazole sulfur to sulfoxide under anhydrous conditions.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in CH₃CN induces C–Br bond homolysis, generating aryl radicals that dimerize or trap with alkenes.

Q & A

Q. What are the optimal conditions for synthesizing 2-Bromo-N-(4-methylthiazol-2-yl)benzenesulfonamide to minimize by-products?

The bromination step is critical. A method adapted from related sulfonamide syntheses involves refluxing the precursor with HBr and Br₂ in glacial acetic acid (1:7.5 molar ratio of precursor to Br₂) for 5 hours. Careful control of stoichiometry, reaction time, and temperature reduces side reactions like over-bromination. Post-reaction neutralization with NaHCO₃ and purification via DCM extraction improves yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Single-crystal X-ray diffraction (SCXRD) using the SHELXL program is the gold standard for confirming molecular geometry and supramolecular interactions. Pair this with NMR (¹H/¹³C) for functional group validation and LC-MS for purity assessment. For crystallographic refinement, the WinGX suite integrates SHELX workflows, ensuring accurate space group determination and thermal parameter analysis .

Q. How can researchers validate the purity of intermediates during synthesis?

Thin-layer chromatography (TLC) with UV detection is recommended for real-time monitoring. For final compounds, high-resolution mass spectrometry (HRMS) combined with elemental analysis (C, H, N, S) ensures stoichiometric accuracy. Differential scanning calorimetry (DSC) can identify polymorphic impurities .

Advanced Research Questions

Q. How do electronic properties of the bromine and sulfonamide groups influence reactivity in cross-coupling reactions?

The bromine atom at the ortho position acts as a leaving group in Suzuki-Miyaura couplings. Computational analysis using Multiwfn reveals the sulfonamide’s electron-withdrawing effect stabilizes the transition state. Optimize reactions with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 80°C for 12 hours .

Q. What strategies resolve contradictions between crystallographic data and computational molecular models?

Discrepancies in bond lengths/angles may arise from dynamic effects (e.g., crystal packing). Use topology analysis in Multiwfn to compare experimental electron density maps with DFT-optimized structures (e.g., B3LYP/6-31G*). SHELXPRO’s TWINABS can address twinning artifacts in diffraction data .

Q. How can derivatives of this compound be designed to enhance bioactivity while retaining solubility?

Introduce polar substituents (e.g., -OH, -NH₂) at the benzene ring’s para position to improve water solubility. Substituents on the thiazole ring (e.g., methyl to ethyl) can modulate lipophilicity. In silico docking (AutoDock Vina) against targets like COX-2, guided by structure-activity relationships (SAR) from sulfonamide anti-inflammatory agents, is recommended .

Q. What are the challenges in analyzing non-covalent interactions in co-crystals of this compound?

Weak interactions (e.g., C–H···π, halogen bonds) require high-resolution SCXRD data (≤ 0.8 Å). Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. For π-stacking, Multiwfn’s electron localization function (ELF) maps distinguish covalent vs. dispersive forces .

Methodological Considerations

  • Data Reproducibility : Report detailed refinement parameters (R-factors, residual density) in crystallographic studies to enable replication .
  • Reaction Scalability : Pilot small-scale photochemical bromination (e.g., using NBS/UV) to assess feasibility before scaling up .
  • Safety Protocols : Handle bromine and HBr in fume hoods with neutralization traps due to corrosive/toxic hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.